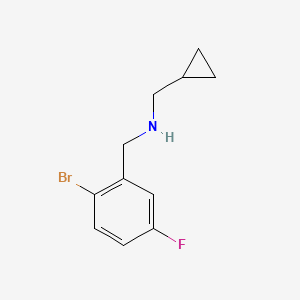

(2-Bromo-5-fluorobenzyl)-cyclopropylmethylamine

Description

(2-Bromo-5-fluorobenzyl)-cyclopropylmethylamine is a halogenated benzylamine derivative featuring a cyclopropylmethylamine moiety. The compound’s structure includes a 2-bromo-5-fluorobenzyl group attached to a cyclopropylmethylamine backbone. The bromine and fluorine substituents at positions 2 and 5 of the aromatic ring likely enhance steric and electronic effects, influencing binding affinity and metabolic stability.

Synthesis of such derivatives typically involves reductive alkylation or N-formylation followed by borane reduction, as demonstrated in methods for analogous cyclopropylmethylamine compounds . The compound’s precursor, 2-bromo-5-fluorobenzyl bromide (CAS 112399-50-5), is commercially available, facilitating its preparation .

Properties

IUPAC Name |

N-[(2-bromo-5-fluorophenyl)methyl]-1-cyclopropylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFN/c12-11-4-3-10(13)5-9(11)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFJGYIMQSWJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCC2=C(C=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Bromo-5-fluorobenzyl)-cyclopropylmethylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine and fluorine substituent on the benzyl ring, which may influence its biological interactions. The cyclopropylmethylamine moiety adds to its structural complexity, potentially enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Receptor Binding : The compound is known to interact with various receptors, which can modulate signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition : It may inhibit enzymes that play crucial roles in metabolic pathways, leading to altered cellular responses.

1. Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxicity results across different cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 10.5 | |

| HeLa (Cervical) | 8.3 | |

| A549 (Lung) | 12.0 | |

| HepG2 (Liver) | 9.7 | |

| A431 (Skin) | 11.2 |

2. Antimicrobial Activity

In addition to anticancer properties, the compound has shown potential antimicrobial activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

This suggests a broader therapeutic application in treating infections.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells. The results indicated that it induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent ( ).

Case Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory assessed the antimicrobial properties of this compound against resistant bacterial strains. The compound demonstrated significant activity, suggesting it could be developed into a novel antibiotic ().

Toxicity and Safety Profile

Toxicity studies are crucial for evaluating the safety of any new drug candidate. Preliminary studies indicate that while the compound exhibits cytotoxicity towards cancer cells, it shows lower toxicity towards normal human cells at therapeutic doses. Further investigation is needed to fully understand its safety profile.

Comparison with Similar Compounds

Halogen-Substituted Cyclopropylmethylamine Derivatives

Sumitomo Chemical’s research on cyclopropylmethylamine derivatives highlights the impact of halogen substituents on physicochemical and pharmacological properties (Table 1) .

Table 1: Properties of Halogenated Cyclopropylmethylamine Derivatives

| Substituent (Aromatic Ring) | Cyclopropyl Group | Melting Point (°C, HCl Salt) |

|---|---|---|

| 3-BrC6H4 | C6H5 | 162–164 |

| 3-ClC6H4 | C6H5 | 189–190 |

| 2-ClC6H4 | C6H5 | 232–233 |

| 2-Br-5-FC6H3 | Cyclopropyl | Data not reported |

- Positional Effects: The 2-bromo-5-fluoro substitution in the target compound contrasts with 3-bromo or 3-chloro analogs.

- Thermal Stability : Melting points of HCl salts vary significantly; the 3-Br derivative (162–164°C) is less stable than the 2-Cl analog (232–233°C), suggesting halogen position influences crystalline packing .

Amine Backbone Modifications

Cyclopropylmethylamine vs. Other Alkylamines :

- (2-Bromo-5-fluorophenyl)methylamine () replaces the cyclopropyl group with a 2-methylpropyl chain. The cyclopropyl moiety’s rigid, strained structure may enhance metabolic stability and receptor selectivity compared to bulkier alkyl chains, which could increase lipophilicity and off-target interactions .

- The target compound’s primary amine may offer stronger hydrogen-bonding capacity, critical for receptor interactions .

Functional Group Variations in Halogenated Benzylamines

lists 5-bromo-4-fluoro-2-methylaniline and related compounds with nitro, methoxy, or carboxylic acid groups. Key comparisons include:

- Aromatic Amines vs. Cyclopropylmethylamines : The target compound’s cyclopropylmethylamine group provides conformational restraint absent in flexible aniline derivatives, possibly improving receptor fit .

- Electron-Withdrawing Groups : Nitro or carboxylic acid substituents (e.g., 5-bromo-4-nitro-1H-imidazole) decrease basicity, contrasting with the electron-rich fluorobenzyl group in the target compound, which may enhance π-π stacking in binding pockets .

Receptor Binding and Selectivity

N-Monomethylation in analogs like compound 15 reduces receptor affinity, indicating the primary amine’s importance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.